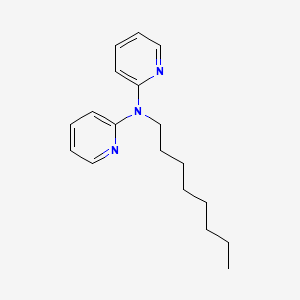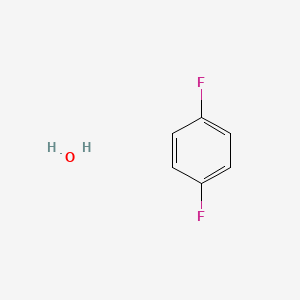
1,4-Difluorobenzene;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 1,4-difluoroaniline followed by a Sandmeyer reaction to replace the diazonium group with a fluorine atom. This method typically requires the use of sodium nitrite and hydrofluoric acid under controlled conditions .
Industrial Production Methods: Industrial production of 1,4-Difluorobenzene often involves the direct fluorination of benzene using fluorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed:
Substitution: Products include various substituted fluorobenzenes depending on the nucleophile used.
Oxidation: Products can include difluorobenzoic acids.
Reduction: Products typically include partially or fully hydrogenated fluorobenzenes.
Aplicaciones Científicas De Investigación
1,4-Difluorobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of high-performance organic semiconductors for electronic devices.
Mecanismo De Acción
The mechanism by which 1,4-Difluorobenzene exerts its effects is primarily through its interactions with other molecules. The fluorine atoms’ strong electronegativity influences the compound’s reactivity and interaction with various molecular targets. In coordination chemistry, it can form complexes with metals, affecting catalytic processes and material properties .
Comparación Con Compuestos Similares
- 1,2-Difluorobenzene
- 1,3-Difluorobenzene
- 1,2,4-Trifluorobenzene
- Fluorobenzene
Comparison: 1,4-Difluorobenzene is unique due to the symmetrical placement of fluorine atoms, which imparts distinct electronic and steric properties compared to its isomers. This symmetry makes it particularly useful in applications requiring uniform electronic distribution, such as in organic semiconductors .
Propiedades
Número CAS |
220859-57-4 |
|---|---|
Fórmula molecular |
C6H6F2O |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
1,4-difluorobenzene;hydrate |
InChI |
InChI=1S/C6H4F2.H2O/c7-5-1-2-6(8)4-3-5;/h1-4H;1H2 |
Clave InChI |
NUPLJOFLMCIIHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


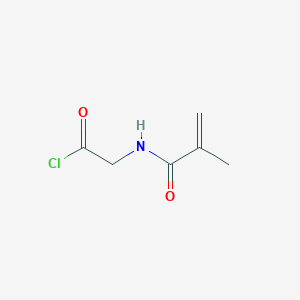


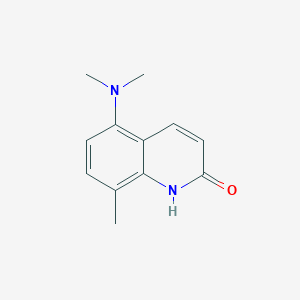
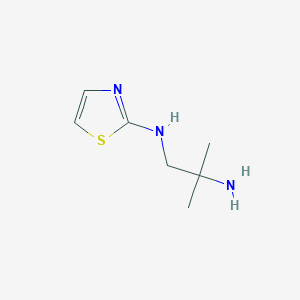
![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)
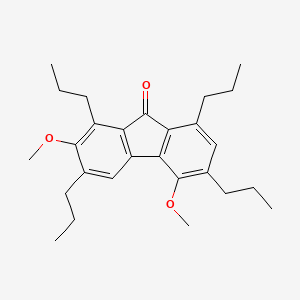

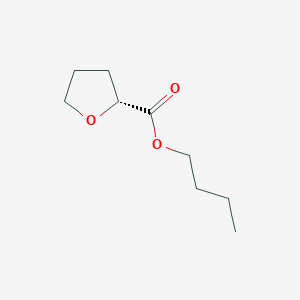
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
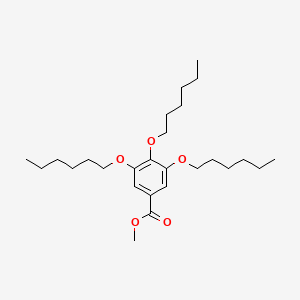
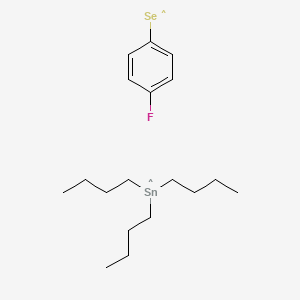
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
